tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate
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Overview
Description
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity .
Preparation Methods
The synthesis of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of this process is approximately 59.5% .
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary functional groups.
Reduction: The intermediate product is then reduced to form the desired structure.
Esterification: Esterification is performed to introduce ester groups into the molecule.
Trityl Protection: Trityl protection is used to protect specific functional groups during the synthesis.
Condensation: Finally, condensation reactions are carried out to form the target compound.
Chemical Reactions Analysis
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It plays a crucial role in the synthesis of ceftolozane, an antibiotic used to treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate involves its interaction with specific molecular targets and pathways. In the case of its role in ceftolozane synthesis, the compound contributes to the formation of the antibiotic’s core structure, which is essential for its antibacterial activity. The molecular targets and pathways involved include bacterial cell wall synthesis inhibition, leading to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
tert-Butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-methyl-N-[2-(methylamino)ethyl]carbamate: This compound has a similar structure but lacks the pyrazole ring, which affects its chemical properties and applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of the pyrazole ring, leading to different reactivity and applications.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: This compound has an ethyl group instead of the pyrazole ring, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its pyrazole ring, which imparts specific chemical properties and makes it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C13H22N4O3 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16(5)10-9-15(4)11(18)17-8-6-7-14-17/h6-8H,9-10H2,1-5H3 |
InChI Key |
YEPRRJPGFVACBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)N1C=CC=N1 |
Origin of Product |
United States |
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